molecular formula C11H8F3NO B8361876 Isoquinoline, 4-(2,2-difluoroethoxy)-1-fluoro-

Isoquinoline, 4-(2,2-difluoroethoxy)-1-fluoro-

Cat. No.: B8361876
M. Wt: 227.18 g/mol
InChI Key: VKGUEMCVKXQREW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Isoquinoline, 4-(2,2-difluoroethoxy)-1-fluoro- is a useful research compound. Its molecular formula is C11H8F3NO and its molecular weight is 227.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality Isoquinoline, 4-(2,2-difluoroethoxy)-1-fluoro- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Isoquinoline, 4-(2,2-difluoroethoxy)-1-fluoro- including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C11H8F3NO

Molecular Weight

227.18 g/mol

IUPAC Name

4-(2,2-difluoroethoxy)-1-fluoroisoquinoline

InChI

InChI=1S/C11H8F3NO/c12-10(13)6-16-9-5-15-11(14)8-4-2-1-3-7(8)9/h1-5,10H,6H2

InChI Key

VKGUEMCVKXQREW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CN=C2F)OCC(F)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 1-chloro-4-(2,2-difluoroethoxy)isoquinoline (630 mg, 2.59 mmol) in DMSO (10 mL) was added CsF (786 mg, 5.17 mmol) and heated to 140° C. for 2 hrs. LC/MS showed the desired product. The reaction was diluted with Ethylacteate and washed with water, and brine. The organic phase was collected, dried over sodium sulfate, and concentrated under vacuum to give the crude product which was purified by silica gel chromatography using a gradient of 5-50% EtOAc/Hexanes. The product fractions were collected and the solvent removed under vacuum to give it the desired product 4-(2,2-difluoroethoxy)-1-fluoroisoquinoline (310 mg, 52.8% yield). MS: MS m/z 228.1 (M++1).
Quantity
630 mg
Type
reactant
Reaction Step One
Name
Quantity
786 mg
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One

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